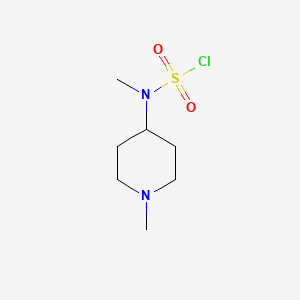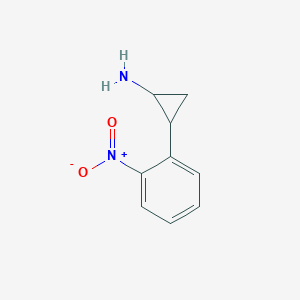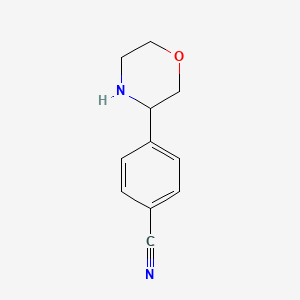
tert-Butyl (2-acetyl-4,5-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, an acetyl group, and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of 2-acetyl-4,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-carboxy-4,5-dimethoxyphenylcarbamate.
Reduction: 2-(hydroxymethyl)-4,5-dimethoxyphenylcarbamate.
Substitution: 2-acetyl-4,5-dimethoxyphenylcarbamate derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes like acetylcholinesterase, making them useful in the development of drugs for neurological disorders.
Medicine: Carbamates have been explored for their potential therapeutic applications, including as antineoplastic agents and in the treatment of Alzheimer’s disease due to their enzyme inhibitory properties.
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . The compound can also interact with enzymes, inhibiting their activity by forming stable carbamate-enzyme complexes.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(4-methoxyphenyl)carbamate: Another carbamate with a methoxy group on the phenyl ring.
Uniqueness: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring, which provide additional sites for chemical modification and enhance its versatility in organic synthesis.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-9(17)10-7-12(19-5)13(20-6)8-11(10)16-14(18)21-15(2,3)4/h7-8H,1-6H3,(H,16,18) |
Clave InChI |
GDWFKHMFQCNYCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1NC(=O)OC(C)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)







![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)


